![molecular formula C17H23N3O2 B3141671 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 483293-02-3](/img/structure/B3141671.png)
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one, commonly referred to as 8-MEMQ, is a novel small molecule that has been studied for its potential applications in various scientific research fields. 8-MEMQ is a quinolone derivative that has been found to possess a variety of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. 8-MEMQ has gained considerable attention in recent years due to its potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
1. In Vitro Metabolic Fate and Toxicological Screening
The compound has been studied for its metabolic fate in vitro, particularly as a synthetic cannabinoid receptor agonist. Studies like Richter et al. (2022) have focused on identifying phase I and II metabolites in human liver S9 fraction incubations, examining the involvement of human monooxygenases and carboxylesterases. This research is crucial for toxicological screenings and understanding the metabolic pathways of such compounds (Richter et al., 2022).
2. Synthesis and Structural Analysis
Studies have explored the synthesis of compounds related to 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one, examining their structures through methods like X-ray analysis. For instance, Ukhin et al. (2010) investigated the reactions leading to various quinoline derivatives, contributing to the understanding of their chemical structures and potential applications (Ukhin et al., 2010).
3. Analytical Profiling for Forensic and Clinical Investigations
Compounds like 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one are also studied for their analytical profiles, which are essential in forensic and clinical investigations of new psychoactive substances. Research by Brandt et al. (2020) provides comprehensive characterization, including impurity data, that aids in understanding these compounds in forensic contexts (Brandt et al., 2020).
4. Exploration of Medicinal Chemistry and Pharmacology
The compound and its derivatives have been investigated in medicinal chemistry for their potential therapeutic applications. For example, Steinfeld et al. (2011) studied a related molecule for its affinity and activity with muscarinic acetylcholine and β2-adrenoceptors, contributing to the development of new therapeutic agents (Steinfeld et al., 2011).
5. Development of Antimicrobial Agents
Research has also focused on synthesizing derivatives as potential antimicrobial agents. For example, Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives, examining their antibacterial and antifungal activities, thereby contributing to the search for new antimicrobial compounds (Holla et al., 2006).
6. Investigations into Anticancer Properties
The potential anticancer properties of quinoline derivatives have been a subject of study, with Kumar et al. (2018) exploring quinolone-substituted quinazolinones for their anti-inflammatory and anticancer activities. This research is significant for developing new anticancer therapies (Kumar et al., 2018).
properties
IUPAC Name |
8-methyl-3-[(2-morpholin-4-ylethylamino)methyl]-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-3-2-4-14-11-15(17(21)19-16(13)14)12-18-5-6-20-7-9-22-10-8-20/h2-4,11,18H,5-10,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJDWCEGXIZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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